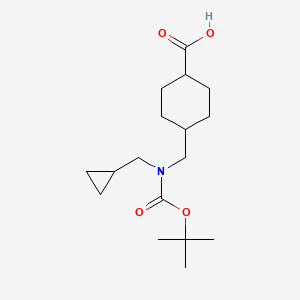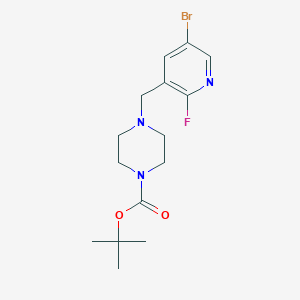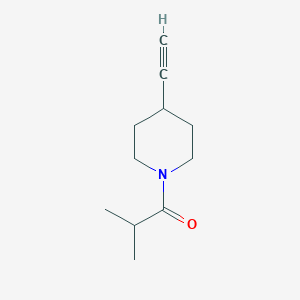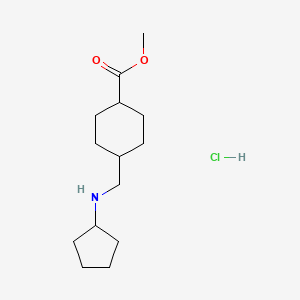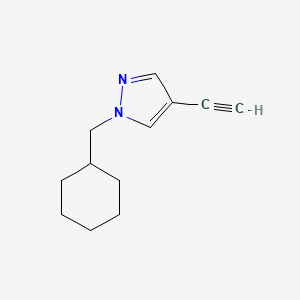
4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 6-(octylthio)-1,3,5-triazine-2,4-dichloride under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation often uses reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions .
科学研究应用
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells.
Industry: Widely used in the stabilization of rubbers and plastics
作用机制
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage. The molecular targets include various free radicals, and the pathways involved are related to the inhibition of oxidative chain reactions .
相似化合物的比较
Similar Compounds
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Isopropylidenebis(2,6-di-tert-butylphenol)
Uniqueness
Compared to similar compounds, 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) offers enhanced stability and effectiveness as an antioxidant. Its unique structure allows for better interaction with free radicals, making it more efficient in preventing oxidative degradation .
属性
CAS 编号 |
992-55-2 |
|---|---|
分子式 |
C39H59N3O4S |
分子量 |
666.0 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyphenoxy)-6-octylsulfanyl-1,3,5-triazin-2-yl]oxy]phenol |
InChI |
InChI=1S/C39H59N3O4S/c1-14-15-16-17-18-19-20-47-35-41-33(45-25-21-27(36(2,3)4)31(43)28(22-25)37(5,6)7)40-34(42-35)46-26-23-29(38(8,9)10)32(44)30(24-26)39(11,12)13/h21-24,43-44H,14-20H2,1-13H3 |
InChI 键 |
JMCKNCBUBGMWAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=NC(=NC(=N1)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

